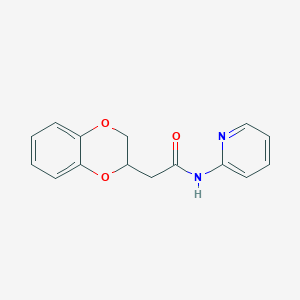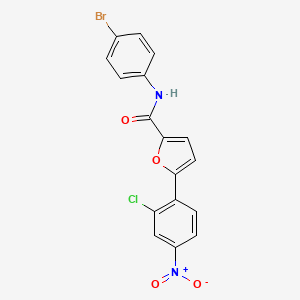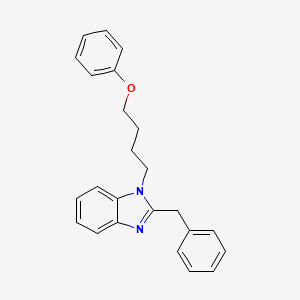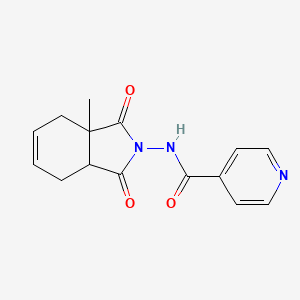![molecular formula C15H20ClNO4 B4080427 N-[2-(4-chlorophenoxy)-2-methylpropanoyl]valine](/img/structure/B4080427.png)
N-[2-(4-chlorophenoxy)-2-methylpropanoyl]valine
Vue d'ensemble
Description
N-[2-(4-chlorophenoxy)-2-methylpropanoyl]valine, also known as fenvalerate, is a synthetic pyrethroid insecticide that is widely used in agriculture to control pests. It was first developed in the 1970s and has since become one of the most commonly used insecticides in the world. The purpose of
Mécanisme D'action
Fenvalerate works by disrupting the nervous system of insects. It binds to sodium channels in the nerve cells, causing them to remain open for longer periods of time than normal. This results in overstimulation of the nervous system, leading to paralysis and death of the insect.
Biochemical and Physiological Effects:
Fenvalerate has been shown to have a number of biochemical and physiological effects on insects and other organisms. It can affect the expression of genes involved in metabolism and detoxification, as well as the activity of enzymes involved in these processes. Fenvalerate has also been shown to affect the levels of neurotransmitters in the nervous system, as well as the activity of ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(4-chlorophenoxy)-2-methylpropanoyl]valine in lab experiments is that it is a widely used and well-studied insecticide, so there is a large body of literature on its effects. However, one limitation is that it is highly toxic and can pose a risk to researchers who handle it. Additionally, its effects on non-target organisms and the environment are of concern.
Orientations Futures
There are a number of future directions for research on N-[2-(4-chlorophenoxy)-2-methylpropanoyl]valine and other pyrethroid insecticides. One area of interest is the development of new insecticides that are less harmful to non-target organisms and the environment. Another area of interest is the study of the effects of pyrethroid insecticides on the microbiome of insects and other organisms. Additionally, there is a need for more research on the long-term effects of exposure to pyrethroid insecticides on human health.
Applications De Recherche Scientifique
Fenvalerate is commonly used in scientific research to study the effects of pyrethroid insecticides on insects and other organisms. It has been used to study the effects of insecticides on the nervous system, as well as their effects on gene expression and metabolism. Fenvalerate has also been used in studies of the environmental fate and transport of pyrethroid insecticides.
Propriétés
IUPAC Name |
2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-9(2)12(13(18)19)17-14(20)15(3,4)21-11-7-5-10(16)6-8-11/h5-9,12H,1-4H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXQKNIPWGMUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)(C)OC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(4-Chlorophenoxy)-2-methylpropanoyl]amino]-3-methylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4080348.png)
![methyl 2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate](/img/structure/B4080364.png)

![1-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4080379.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4080393.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-chloro-1-naphthamide](/img/structure/B4080400.png)

![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4080415.png)


![ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4080442.png)
![methyl (1-(1,3-benzothiazol-2-yl)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate](/img/structure/B4080443.png)
![2-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4080452.png)
![7-(difluoromethyl)-5-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4080459.png)